molecular formula C23H27FN4O2 B1672043 Famitinib CAS No. 1044040-56-3

Famitinib

Numéro de catalogue: B1672043
Numéro CAS: 1044040-56-3
Poids moléculaire: 410.5 g/mol
Clé InChI: GKEYKDOLBLYGRB-LGMDPLHJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse du famitinib implique plusieurs étapes, commençant par la préparation de la structure de base de la pyrrolopyridine. La voie de synthèse comprend généralement les étapes suivantes :

Les méthodes de production industrielle du this compound impliquent l'optimisation de ces voies de synthèse pour assurer un rendement élevé et une pureté élevée. Les conditions de réaction telles que la température, la pression et le choix des solvants sont soigneusement contrôlées pour obtenir le produit souhaité.

Analyse Des Réactions Chimiques

Le famitinib subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les agents halogénants comme le chlore ou le brome. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications dans divers domaines :

Mécanisme d'action

Le this compound exerce ses effets en inhibant plusieurs récepteurs de la tyrosine kinase, qui sont impliqués dans la régulation de divers processus cellulaires tels que la prolifération, la différenciation et l'angiogenèse. En bloquant ces récepteurs, le this compound perturbe les voies de signalisation qui favorisent la croissance et la survie tumorale . Les principales cibles moléculaires du this compound comprennent les récepteurs du facteur de croissance de l'endothélium vasculaire, les récepteurs du facteur de croissance dérivé des plaquettes et les récepteurs du facteur de cellules souches .

Applications De Recherche Scientifique

Antitumor Activity in Various Cancers

1. Non-Small Cell Lung Cancer (NSCLC)
Famitinib has shown promising results when used in combination with camrelizumab, an anti-PD-1 antibody, for treating advanced or metastatic NSCLC. In a phase 2 trial involving 41 patients, the combination therapy achieved an objective response rate (ORR) of 53.7% and a disease control rate (DCR) of 92.7% . The median progression-free survival (PFS) was reported as 16.6 months . This combination exploits the synergistic effects of targeting both angiogenesis and immune checkpoints.

2. Gastric Cancer
this compound has demonstrated significant antitumor activity against gastric cancer cells in both in vitro and in vivo studies. In one study, this compound inhibited the growth of BGC-823 and MGC-803 gastric cancer cell lines in a dose-dependent manner, with IC50 values of 3.6 µM and 3.1 µM , respectively . Furthermore, it induced cell cycle arrest at the G2/M phase and triggered apoptosis, indicating its potential as a therapeutic agent for gastric cancer.

3. Cervical Cancer
In recurrent or metastatic cervical squamous cell carcinoma, this compound combined with camrelizumab was evaluated in a phase 2 trial involving 33 patients. The study reported an ORR of 39.4% , with a median PFS of 10.3 months , demonstrating the efficacy of this combination therapy . The treatment was well tolerated, with manageable adverse effects.

4. Renal Cell Carcinoma (RCC)
this compound has also been studied for its effects on advanced or metastatic renal cell carcinoma. A study highlighted its promising antitumor activity when combined with camrelizumab, where it effectively targeted multiple pathways involved in tumor progression . The safety profile was acceptable, supporting further exploration in clinical settings.

Summary of Clinical Findings

Cancer TypeCombination TherapyObjective Response RateMedian Progression-Free SurvivalSafety Profile
Non-Small Cell Lung CancerCamrelizumab + this compound53.7%16.6 monthsAcceptable
Gastric CancerThis compound AloneSignificant InhibitionNot specifiedManageable
Cervical CancerCamrelizumab + this compound39.4%10.3 monthsManageable
Renal Cell CarcinomaCamrelizumab + this compoundPromisingNot specifiedAcceptable

Mécanisme D'action

Famitinib exerts its effects by inhibiting multiple receptor tyrosine kinases, which are involved in the regulation of various cellular processes such as proliferation, differentiation, and angiogenesis. By blocking these receptors, this compound disrupts the signaling pathways that promote tumor growth and survival . The primary molecular targets of this compound include vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors .

Comparaison Avec Des Composés Similaires

Le famitinib est similaire à d'autres inhibiteurs de la tyrosine kinase tels que le sunitinib, le sorafénib et le pazopanib. le this compound est unique en sa capacité à cibler un éventail plus large de récepteurs de la tyrosine kinase, ce qui le rend potentiellement plus efficace dans le traitement de certains types de cancer . Voici quelques composés similaires :

Le profil de cible plus large du this compound et son efficacité dans les thérapies combinées mettent en évidence ses avantages potentiels par rapport à ces composés similaires .

Activité Biologique

Famitinib is a novel small-molecule multikinase inhibitor that has garnered attention for its potential antitumor activity across various cancer types. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profiles based on diverse research studies.

This compound functions primarily as an anti-angiogenic agent, inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and vascularization. Key mechanisms include:

  • Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, as demonstrated in human gastric cancer cell lines BGC-823 and MGC-803. This was confirmed by increased expression of cyclin B1, a protein essential for G2/M transition .
  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells, evidenced by TUNEL assay results and downregulation of BCL2, a protein that inhibits apoptosis .
  • Anti-Angiogenesis : this compound significantly reduces tumor microvessel density, indicating its role in inhibiting angiogenesis, which is crucial for tumor growth and metastasis .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials, demonstrating promising results in various malignancies:

1. Gastric Cancer

A study highlighted this compound's powerful antitumor activity against human gastric cancer cells both in vitro and in vivo. The treatment led to significant tumor suppression and reduced angiogenesis .

2. Cervical Cancer

A multicenter Phase 2 trial assessed the combination of this compound with camrelizumab (an anti-PD-1 antibody) for patients with recurrent or metastatic cervical squamous cell carcinoma. Key findings include:

  • Objective Response Rate (ORR) : 39.4% in PD-L1 positive patients and 33.3% in negative patients.
  • Progression-Free Survival (PFS) : Median PFS was recorded at 10.3 months.
  • Overall Survival (OS) : The probability of 12-month OS was 77.7% .

3. Metastatic Colorectal Cancer (mCRC)

In a randomized Phase II trial comparing this compound to placebo for refractory mCRC patients, results indicated:

  • Median PFS : 2.8 months for this compound vs. 1.5 months for placebo (hazard ratio = 0.60).
  • Disease Control Rate (DCR) : 59.8% vs. 31.4% for this compound and placebo respectively.
  • Adverse Events : Common grade 3-4 adverse events included hypertension (11.1%) and hand-foot syndrome (10.1%) but were manageable .

Safety Profile

This compound is generally well-tolerated among patients, with manageable adverse effects reported across studies:

Adverse EventFrequency (%)
Hypertension11.1
Hand-foot syndrome10.1
Thrombocytopenia10.1
Neutropenia9.1

Serious adverse events were observed but did not significantly differ from placebo groups .

Propriétés

IUPAC Name

5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29)/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEYKDOLBLYGRB-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945380-27-8, 1044040-56-3
Record name Famitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945380278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famitinib, (Z)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044040563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11741
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FAMITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/768FW21J3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Famitinib
Reactant of Route 2
Famitinib
Reactant of Route 3
Reactant of Route 3
Famitinib
Reactant of Route 4
Reactant of Route 4
Famitinib
Reactant of Route 5
Reactant of Route 5
Famitinib
Reactant of Route 6
Famitinib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.